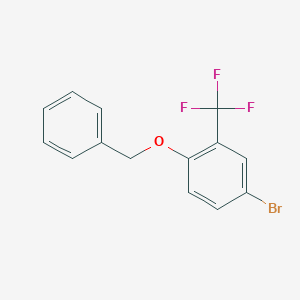

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-phenylmethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-11-6-7-13(12(8-11)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPKEFVNEOEGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595192 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169247-46-5 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. Due to its structural motifs, namely the benzyloxy, bromo, and trifluoromethyl groups, this compound is of interest to researchers in medicinal chemistry and drug development as a potential building block or intermediate in the synthesis of novel therapeutic agents. This document collates available data on its physical and chemical characteristics, outlines a plausible synthetic route and analytical methodologies based on related compounds, and discusses the general significance of its structural components in the context of drug design. All quantitative data is presented in clear, tabular format for ease of reference.

Physicochemical Properties

Precise experimental data for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is not extensively available in peer-reviewed literature, suggesting it may be a novel or less-studied compound. The following tables summarize the available computed and predicted data.

| Identifier | Value |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene |

| CAS Number | Not available |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| Exact Mass | 329.986712 g/mol [1][2] |

| Predicted Physicochemical Properties | Value | Source |

| Boiling Point | 336.5 ± 42.0 °C | Predicted |

| Density | 1.479 ± 0.06 g/cm³ | Predicted |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| pKa | Data not available | - |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely proceed via a Williamson ether synthesis, a reliable and widely used method for forming ethers.

Experimental Protocol (Hypothetical)

Materials:

-

4-Bromo-2-(trifluoromethyl)phenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromo-2-(trifluoromethyl)phenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride).

-

Addition of Reagent: Stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide. To this mixture, add benzyl bromide dropwise.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings and the benzylic methylene protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon which may show coupling with fluorine. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, showing a characteristic isotopic pattern for the presence of one bromine atom. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-O-C (ether) stretching, C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching. A computed vapor phase IR spectrum is available.[1][2] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the chromatogram with a corresponding mass spectrum matching the expected fragmentation pattern. |

Role in Drug Development and Medicinal Chemistry

While there is no specific information on the biological activity or signaling pathway involvement of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, its structural components are of significant interest in drug discovery.

The trifluoromethyl group is a common substituent in many pharmaceuticals. Its incorporation can enhance key properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later synthetic stage. It can also contribute to the overall size and lipophilicity of the molecule. The bromo substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures.

Given these features, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene represents a versatile intermediate for the synthesis of a wide range of potentially bioactive molecules for evaluation in various therapeutic areas.

Conclusion

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a chemical compound with potential as a synthetic intermediate in drug discovery and medicinal chemistry. While experimental physicochemical data is scarce, this guide provides a summary of available information and outlines plausible synthetic and analytical methodologies based on established chemical principles. The presence of the trifluoromethyl, benzyloxy, and bromo moieties makes it a valuable building block for the creation of diverse and complex molecules for biological evaluation. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its Isomers for Researchers

This technical guide provides a comprehensive overview of the isomers of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, compounds of interest to researchers, scientists, and drug development professionals. Due to the presence of the trifluoromethyl and benzyloxy groups, these molecules hold potential for investigation in medicinal chemistry and materials science. This document details their chemical identifiers, a representative synthetic protocol, and logical diagrams illustrating their synthesis and structural relationships.

Isomer Identification and Physicochemical Data

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to several isomers of benzyloxy-bromo-trifluoromethyl-benzene. These identifiers are crucial for unambiguous identification in research and procurement. The table below summarizes the known CAS numbers for key isomers.

| Isomer Name | CAS Number |

| 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | 169247-46-5 |

| 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 |

| 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | 200956-32-7 |

| 4-(benzyloxy)-2-bromo-1-(trifluoromethyl)benzene | 1044061-95-1 |

Synthetic Methodology: Williamson Ether Synthesis

The synthesis of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its isomers is typically achieved through the Williamson ether synthesis. This reliable and versatile method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. In this case, a bromotrifluoromethylphenol is reacted with benzyl bromide.

General Experimental Protocol

The following protocol is a representative procedure for the synthesis of these compounds, based on established Williamson ether synthesis methodologies.[1] Researchers should optimize conditions for specific isomers and scales.

Materials:

-

Appropriate isomer of bromo-trifluoromethylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected bromo-trifluoromethylphenol isomer (1.0 eq) and anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(benzyloxy)-bromo-(trifluoromethyl)benzene isomer.

Logical and Structural Diagrams

To visually represent the synthetic process and the relationships between the isomers, the following diagrams have been generated using Graphviz.

Applications in Research and Drug Development

While specific biological activities for these exact isomers are not extensively documented in publicly available literature, the structural motifs present suggest potential areas of interest for researchers. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The benzyloxy group is also a common pharmacophore. Therefore, these compounds serve as valuable building blocks for the synthesis of novel molecules for screening in various therapeutic areas.

Further research is warranted to explore the specific biological effects and potential applications of these and other related isomers. This guide provides a foundational resource for scientists embarking on the synthesis and investigation of this chemical class.

References

spectroscopic data (NMR, IR, MS) of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-(trifluoromethyl)benzene . Due to the limited availability of experimental data for the requested compound, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, this closely related analogue has been chosen as a substitute to illustrate the principles and data presentation requested. The structural difference is the absence of a benzyloxy group at the 1-position and the shift of the trifluoromethyl group from the 2- to the 4-position relative to the bromine atom.

Introduction

1-Bromo-4-(trifluoromethyl)benzene is a halogenated aromatic compound with significant applications in organic synthesis, serving as a versatile building block in the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom and a trifluoromethyl group on a benzene ring, allows for a variety of chemical transformations. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for monitoring chemical reactions. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-bromo-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-bromo-4-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR provide definitive information about its atomic arrangement.

Table 1: ¹H NMR Data for 1-bromo-4-(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.64 | Doublet (d) | 8.6 | 2H | Aromatic H (ortho to Br) |

| 7.50 | Doublet (d) | 8.6 | 2H | Aromatic H (ortho to CF₃) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1-bromo-4-(trifluoromethyl)benzene [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 132.1 | Singlet (s) | - | C-H (ortho to CF₃) |

| 129.7 | Singlet (s) | - | C-Br |

| 126.9 | Quartet (q) | 3.8 | C-H (ortho to Br) |

| 126.5 | Quartet (q) | 1.8 | C-CF₃ |

| 123.9 | Quartet (q) | 273.1 | CF₃ |

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]

Table 3: ¹⁹F NMR Data for 1-bromo-4-(trifluoromethyl)benzene [1]

| Chemical Shift (δ) ppm | Multiplicity |

| -62.8 | Singlet (s) |

Solvent: CDCl₃, Spectrometer Frequency: 376 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromo-4-(trifluoromethyl)benzene shows characteristic absorptions for the aromatic ring and the C-F and C-Br bonds.

Table 4: IR Absorption Data for 1-bromo-4-(trifluoromethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~1600, 1485, 1400 | Medium-Strong | Aromatic C=C stretching |

| ~1325 | Strong | C-F stretch (CF₃) |

| ~1160, 1120, 1070 | Strong | C-F stretch (CF₃) |

| ~1015 | Strong | Aromatic C-H in-plane bending |

| ~830 | Strong | Aromatic C-H out-of-plane bending (para-disubstituted) |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-bromo-4-(trifluoromethyl)benzene shows a characteristic molecular ion peak and several major fragment ions.

Table 5: Mass Spectrometry Data for 1-bromo-4-(trifluoromethyl)benzene

| m/z | Relative Intensity | Proposed Fragment |

| 224/226 | High | [M]⁺ (Molecular ion) |

| 145 | High | [M-Br]⁺ |

| 126 | Medium | [M-Br-F]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-4-(trifluoromethyl)benzene in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C NMR).

FTIR Spectroscopy

-

Sample Preparation: As 1-bromo-4-(trifluoromethyl)benzene is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr plates with the sample in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-bromo-4-(trifluoromethyl)benzene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of 1-bromo-4-(trifluoromethyl)benzene is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of 1-bromo-4-(trifluoromethyl)benzene.

References

Technical Guide: Solubility Profile of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a complex aromatic compound with structural motifs common in medicinal chemistry. Its large, hydrophobic structure, coupled with the presence of a halogen and a trifluoromethyl group, suggests that it is likely a poorly water-soluble compound.

This technical guide provides a comprehensive overview of the predicted solubility of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in a range of common organic solvents, based on its structural characteristics. Furthermore, it outlines detailed experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, which are essential for preclinical and formulation development.

Predicted Solubility Profile

Molecular Structure:

-

Aromatic Rings (Phenyl and Benzyl): Contribute significantly to the molecule's hydrophobicity and favor interactions with non-polar, aromatic solvents.

-

Ether Linkage (-O-): Introduces a polar character and potential for hydrogen bond acceptance, which may enhance solubility in moderately polar solvents.

-

Trifluoromethyl Group (-CF3): Highly lipophilic and electron-withdrawing, generally decreasing aqueous solubility and favoring non-polar solvents.

-

Bromo Group (-Br): Increases molecular weight and polarizability, with a modest contribution to polarity.

Based on these features, the following table summarizes the predicted solubility of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in various organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, including both polar and non-polar moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, capable of dissolving a broad spectrum of organic molecules. |

| Dichloromethane (DCM) | Non-polar | High | Effective for dissolving large, hydrophobic, and halogenated compounds. |

| Chloroform | Non-polar | High | Similar properties to DCM, expected to be a good solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium to High | The ether linkage and cyclic structure make it a good solvent for compounds with mixed polarity. |

| Ethyl Acetate | Moderately Polar | Medium | Good solvent for compounds of intermediate polarity. |

| Toluene | Non-polar Aromatic | Medium | The aromatic nature of toluene will favor dissolution of the phenyl and benzyl groups. |

| Acetone | Polar Aprotic | Medium | A versatile solvent, though may be less effective than DMSO or DMF for this compound. |

| Acetonitrile | Polar Aprotic | Low to Medium | Less effective than other polar aprotic solvents for highly non-polar compounds. |

| Methanol | Polar Protic | Low | The hydrogen-bonding network of methanol is not ideal for solvating the large hydrophobic structure. |

| Ethanol | Polar Protic | Low | Similar to methanol, the hydrophobic character of the compound limits its solubility. |

| Hexane/Heptane | Non-polar Aliphatic | Low to Insoluble | The presence of the polar ether group will likely limit solubility in purely aliphatic hydrocarbons. |

| Water | Polar Protic | Insoluble | The molecule is predominantly large and hydrophobic, making it virtually insoluble in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following sections detail the protocols for the "gold standard" Shake-Flask method to determine thermodynamic solubility and the high-throughput laser nephelometry method for kinetic solubility.

Shake-Flask Method for Thermodynamic Solubility

The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (solid)

-

Selected organic solvent

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of solid 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[1]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[1] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][2]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Sample Collection: Carefully pipette an aliquot of the clear supernatant.

-

Dilution: Immediately dilute the supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Laser Nephelometry for Kinetic Solubility

Laser nephelometry is a high-throughput screening method used to determine the kinetic solubility of a compound.[6][7][8][9][10] It measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous or organic medium. This is achieved by detecting the light scattered by the forming particles (turbidity).[9]

Materials:

-

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvent (test medium)

-

Microplate nephelometer

-

96- or 384-well microplates

-

Automated liquid handler or multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in 100% DMSO (e.g., 10-20 mM).[11]

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the test solvent. This creates a range of compound concentrations.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation to occur.

-

Nephelometry Measurement: Place the microplate into the laser nephelometer. The instrument directs a laser beam through each well and measures the intensity of the forward-scattered light.[6]

-

Data Analysis: The amount of scattered light is proportional to the amount of precipitate. Plot the scattered light intensity (or Nephelometric Turbidity Units, NTU) against the compound concentration.

-

Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation. This point is often calculated as the intersection of two lines fitted to the soluble and precipitated regions of the data.

Caption: Workflow for the Nephelometry Solubility Assay.

Conclusion

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is predicted to be a hydrophobic compound with high solubility in polar aprotic solvents like DMSO and DMF, and good solubility in non-polar solvents such as dichloromethane. Its solubility is expected to be low in polar protic solvents and negligible in water. For drug development purposes, precise quantitative measurement is essential. The Shake-Flask method provides the most accurate thermodynamic solubility data, which is crucial for formulation and biopharmaceutical classification. For earlier stage screening, laser nephelometry offers a rapid, high-throughput assessment of kinetic solubility. The protocols and predictive data in this guide serve as a foundational resource for researchers working with this compound.

References

- 1. quora.com [quora.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. bmglabtech.com [bmglabtech.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. enamine.net [enamine.net]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

In-Depth Technical Guide: Stability and Storage of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Chemical Profile

| Property | Value |

| Chemical Name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| CAS Number | 678164-30-2 |

| Appearance | Varies (typically a solid or oil) |

| Purity | Typically ≥98% |

Recommended Storage and Handling

To maintain the integrity of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, the following storage and handling conditions are recommended based on the general stability of its constituent functional groups:

-

Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.

-

Light: Protect from light to prevent potential photodegradation of the carbon-bromine bond.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

Predicted Stability Profile and Potential Degradation Pathways

Based on the chemical structure of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, several degradation pathways can be anticipated under forced degradation conditions. These conditions are designed to accelerate degradation and identify potential impurities that may arise during storage and handling.

Hydrolytic Stability

-

Acidic Conditions: The benzylic ether linkage is susceptible to cleavage under strong acidic conditions. This would likely yield 4-bromo-2-(trifluoromethyl)phenol and benzyl alcohol as primary degradation products.

-

Basic Conditions: The compound is expected to be relatively stable under basic conditions, although prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis.

Oxidative Stability

Oxidative conditions, such as exposure to hydrogen peroxide, could lead to the oxidation of the benzylic carbon, potentially forming a hydroperoxide intermediate that could further decompose.

Photostability

Aromatic bromine compounds can be sensitive to light. UV irradiation may induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

Thermal Stability

The trifluoromethyl group is generally thermally stable. However, at elevated temperatures, degradation of the benzyloxy group is the most probable pathway.

A diagram illustrating the potential degradation pathways is provided below.

Quantitative Stability Data

The following table should be used to summarize the results of forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is genuinely stability-indicating.

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | |||

| Basic Hydrolysis | 0.1 M NaOH, 60°C | |||

| Oxidation | 3% H₂O₂, RT | |||

| Photolysis | UV light (e.g., 254 nm) | |||

| Thermal | 80°C |

Experimental Protocols for Stability Assessment

The following protocols are proposed for conducting forced degradation studies to evaluate the stability of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and to develop a stability-indicating analytical method.

General Stock Solution Preparation

Prepare a stock solution of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Forced Degradation Protocols

For each condition, a control sample of the stock solution should be stored under ambient conditions and protected from light.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for a specified duration (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the mixture at 60°C for a specified duration.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified duration.

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a thin layer of the solid compound or a solution of the compound to a UV light source (e.g., 254 nm) for a specified duration.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dissolve the solid in a suitable solvent or dilute the solution with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 80°C for a specified duration.

-

At each time point, withdraw a sample, allow it to cool to room temperature, dissolve in a suitable solvent, and dilute with the mobile phase.

-

Analytical Method for Stability Indication

A High-Performance Liquid Chromatography (HPLC) method is recommended for the separation and quantification of the parent compound and its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound, likely around 220-230 nm).

-

Injection Volume: 10 µL.

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for the stability assessment of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. While specific experimental data is not yet available in the public domain, the information on potential degradation pathways and the proposed experimental protocols offer a solid foundation for researchers to conduct their own stability studies. Adherence to these guidelines will help ensure the quality and reliability of this compound in research and development activities.

Commercial Suppliers of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

For researchers, scientists, and drug development professionals seeking to procure 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, several commercial suppliers offer this chemical compound. The product is available in varying purities and quantities to suit diverse research and development needs. Below is a compilation of identified suppliers. It is important to note the different CAS numbers associated with isomers of this compound to ensure the acquisition of the correct molecule for your specific application.

Supplier Information:

A number of chemical suppliers list 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its isomers in their catalogs. Researchers are advised to verify the specific isomer and purity before purchase.

Key Suppliers Include:

-

Biotuva Life Sciences: Offers 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with a purity of greater than or equal to 98%. It is available in pack sizes starting from 1g.[1]

-

Fluorochem: Lists 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with a CAS number of 169247-46-5 and a purity of 95%. Available pack sizes range from 250mg to 10g.[2]

-

CymitQuimica (distributor for Apollo Scientific): Provides 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene with a CAS number of 678164-30-2 and a purity of 95%. Pack sizes of 100mg, 250mg, and 1g are listed.[3]

-

BLDpharm: Supplies 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene with CAS number 678164-30-2. The product is intended for research use only and should be stored in a dry, room temperature environment.[4]

-

ChemUniverse: Lists 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene and accepts blanket purchase orders for large quantities.[5]

-

CP Lab Safety (distributor for Aladdin Scientific): Carries 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene with a minimum purity of 98% and a CAS number of 200956-32-7. This product is intended for professional manufacturing, research laboratories, and industrial or commercial usage only.[6]

-

National Analytical Corporation - Chemical Division: Lists 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene with CAS No: 200956-32-7.[7]

It is important for researchers to note the different CAS numbers which distinguish between structural isomers:

-

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene: CAS 169247-46-5[2]

-

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene: CAS 678164-30-2[3][4]

-

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene: CAS 200956-32-7[6][7]

Technical Data and Safety Information:

The generation of an in-depth technical guide, including experimental protocols and signaling pathway diagrams using DOT language, is beyond the scope of this response.

References

- 1. 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene – Biotuva Life Sciences [biotuva.com]

- 2. 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene [chemdict.com]

- 3. 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene [cymitquimica.com]

- 4. 678164-30-2|4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-(benzyloxy)-2-bromo-4-(trifluoromethyl) Benzene - Cas No: 200956-32-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide integrates theoretical and computational chemistry methodologies to elucidate its structural characteristics. The content herein is based on established principles and data from analogous compounds, offering a robust framework for researchers in drug design and materials science. This document details a proposed synthetic pathway, presents computationally derived structural data, and outlines the workflow for its theoretical analysis.

Introduction

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a halogenated and fluorinated aromatic ether. The presence of a trifluoromethyl group, a bromine atom, and a benzyloxy moiety suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Proposed Synthesis

A plausible synthetic route for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene involves the Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol. In this proposed pathway, the starting materials would be 4-bromo-2-(trifluoromethyl)phenol and benzyl bromide.

Experimental Protocol: Synthesis of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Materials:

-

4-bromo-2-(trifluoromethyl)phenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

The Art of the Trifluoromethyl Group: An In-Depth Technical Guide to Aromatic Trifluoromethylation

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can dramatically enhance the pharmacological profile of drug candidates and the performance of organic materials. This technical guide provides a comprehensive overview of the core methodologies for aromatic trifluoromethylation, complete with comparative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.

Core Methodologies: A Comparative Overview

The primary strategies for installing a trifluoromethyl group onto an aromatic ring can be broadly categorized into nucleophilic, electrophilic, and radical pathways. Key reagents and catalytic systems have been developed for each approach, each with its own set of advantages and substrate scope. The following tables provide a quantitative comparison of these methods for the trifluoromethylation of a representative aromatic substrate, iodobenzene, and a common heterocycle, pyridine.

Table 1: Trifluoromethylation of Iodobenzene

| Method/Reagent | Catalyst/Conditions | Yield (%) | Reference |

| Nucleophilic | |||

| TMSCF₃ (Ruppert-Prakash) | CuI (10 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃, DMF, 100 °C | 85 | [1] |

| CF₃SO₂Na (Langlois Reagent) | CuI (20 mol%), 1,10-phenanthroline (20 mol%), NMP, 120 °C | 78 | [2] |

| Electrophilic | |||

| Togni Reagent II | Cu(OAc)₂ (10 mol%), DMA, 100 °C | 75 | [3] |

| Umemoto's Reagent | Cu(OTf)₂ (10 mol%), CH₃CN, 80 °C | 72 | [3] |

| Radical | |||

| CF₃SO₂Cl | Ru(bpy)₃Cl₂ (2 mol%), visible light, CH₃CN, rt | 82 | [4] |

| CF₃I | Ir(ppy)₃ (1.5 mol%), visible light, K₂HPO₄, CH₃CN/H₂O, rt | 88 | [5] |

Table 2: Trifluoromethylation of Pyridine

| Method/Reagent | Catalyst/Conditions | Position | Yield (%) | Reference |

| Nucleophilic | ||||

| TMSCF₃ (Ruppert-Prakash) | CuI (10 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃, DMF, 120 °C (for 2-iodopyridine) | 2-CF₃ | 75 | [6] |

| Radical | ||||

| CF₃SO₂Cl | Ru(phen)₃Cl₂ (2 mol%), visible light, CH₃CN, rt | C-2/C-4 | 94 (mixture) | [4] |

| Togni Reagent II | Ag(I)/photocatalyst, visible light, CH₃CN, rt | C-2 | 65 |

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the key steps in each major trifluoromethylation pathway.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. In the presence of a fluoride source, it generates a trifluoromethyl anion equivalent, which can then participate in copper-catalyzed cross-coupling reactions with aryl halides.

Electrophilic Trifluoromethylation: Togni Reagents

Togni reagents are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group. They can directly trifluoromethylate a variety of nucleophiles, including arenes, often with the assistance of a copper catalyst.

Radical Trifluoromethylation: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. A photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process with a suitable CF₃ source to generate the trifluoromethyl radical.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. The following are representative protocols for the key trifluoromethylation methods discussed.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide with Ruppert-Prakash Reagent

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF₃, 1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF via syringe.

-

Add TMSCF₃ via syringe and seal the tube.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Trifluoromethylation of an Arene with Togni Reagent II

Materials:

-

Arene (1.0 mmol)

-

Togni Reagent II (1.2 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Anhydrous dimethylacetamide (DMA, 4 mL)

Procedure:

-

In a glovebox, charge a vial with the arene, Togni Reagent II, and Cu(OAc)₂.

-

Add anhydrous DMA and seal the vial with a cap containing a PTFE septum.

-

Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: Photoredox-Catalyzed Radical Trifluoromethylation of a Heteroarene

Materials:

-

Heteroarene (0.5 mmol)

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol)

-

fac-Ir(ppy)₃ (0.0075 mmol, 1.5 mol%)

-

Potassium phosphate (K₃PO₄, 1.0 mmol)

-

Anhydrous acetonitrile (CH₃CN, 5 mL)

Procedure:

-

To a 10 mL vial equipped with a magnetic stir bar, add the heteroarene, fac-Ir(ppy)₃, and K₃PO₄.

-

Add anhydrous acetonitrile and degas the solution by sparging with argon for 15 minutes.

-

Add CF₃SO₂Cl via syringe.

-

Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12 hours.

-

Upon completion, remove the solvent in vacuo.

-

The crude residue can be purified by flash column chromatography on silica gel.

Conclusion

The introduction of trifluoromethyl groups into aromatic systems is a dynamic and evolving field. The choice of methodology depends on a variety of factors including substrate scope, functional group tolerance, and scalability. This guide has provided a foundational understanding of the key strategies, offering a practical resource for researchers in drug discovery and materials science to leverage the power of the trifluoromethyl group in their synthetic endeavors. As new reagents and catalytic systems continue to be developed, the ability to selectively and efficiently install this crucial functional group will undoubtedly lead to further innovations across the chemical sciences.

References

- 1. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]

- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the art of organic synthesis, particularly in the intricate world of peptide synthesis and the development of complex molecular architectures for drug discovery.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[2][3] Its enduring popularity stems from a combination of robust stability across a wide range of reaction conditions and the facility of its removal under specific, mild protocols, allowing for elegant orthogonal protection strategies in multistep syntheses.[1][2][4] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its application, removal, and the experimental protocols crucial for its successful implementation.

Core Principles of the Cbz Protecting Group

The primary role of the Cbz group is to temporarily mask the nucleophilicity and basicity of amine functionalities.[3][5] This is achieved by converting the amine into a significantly less reactive carbamate through reaction with benzyl chloroformate (Cbz-Cl) or other activated Cbz reagents.[2][6] The stability of the resulting carbamate to a variety of reagents makes the Cbz group an invaluable tool for chemists.[4]

Key Characteristics:

-

Robust Stability: Cbz-protected amines are stable to a broad spectrum of reaction conditions, including basic and mildly acidic media.[4]

-

Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[4]

-

Facile and Selective Removal: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[4][6] It can also be cleaved by strong acids, offering an alternative deprotection strategy.[1]

-

Orthogonality: The distinct cleavage conditions for the Cbz group, primarily hydrogenolysis, make it compatible with other widely used amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][7] This orthogonality is fundamental to modern multistep organic synthesis, permitting the selective deprotection of one functional group in the presence of others.[4]

Introduction of the Cbz Protecting Group: Benzylation

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[6] The base serves to neutralize the hydrochloric acid generated during the reaction.[6] The choice of base and solvent is critical for optimizing yields and preventing side reactions.[2]

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol describes a typical procedure for the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.[4]

Materials:

-

Amino Acid (1.0 equivalent)

-

1 M Aqueous Sodium Carbonate Solution (2.5 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl Ether

-

1 M Hydrochloric Acid

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[4]

-

Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[4]

-

Extraction: Extract the product from the acidified aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-protected amino acid.[4]

Removal of the Cbz Protecting Group: Debenzylation

The removal of the Cbz group can be accomplished through several methods, with the choice depending on the substrate's sensitivity to the reaction conditions.[8]

Catalytic Hydrogenolysis

This is the most frequently used and mildest method for Cbz deprotection.[8] The reaction involves the cleavage of the C-O bond of the carbamate using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[9]

A significant drawback of this method is its incompatibility with other reducible functional groups such as alkynes, alkenes, nitro groups, and some aryl halides.[1]

Experimental Protocol: Catalytic Hydrogenolysis

The following is a general procedure for the deprotection of a Cbz-protected amine using catalytic hydrogenolysis.[4]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[4]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[4]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[4]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[4]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4]

Transfer Hydrogenation

A safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, is transfer hydrogenation.[1] This method utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or triethylsilane.[1]

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

This protocol outlines the deprotection of a Cbz-protected amine using ammonium formate as the hydrogen donor.[1]

Materials:

-

Cbz-protected amine (1.0 equivalent)

-

10% Pd/C (5-10 mol%)

-

Ammonium formate (3-5 equivalents)

-

Methanol or Ethanol

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol in a reaction flask.[1]

-

Reagent Addition: Add 10% Pd/C to the solution, followed by ammonium formate.[1]

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Acidic Cleavage

Strong acidic conditions can also be employed to remove the Cbz group.[1] This method is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation.[1]

Experimental Protocol: Acidic Cleavage using HBr in Acetic Acid

This protocol details the deprotection of a Cbz-protected compound using a solution of hydrogen bromide in acetic acid.[1]

Materials:

-

Cbz-protected compound

-

Glacial Acetic Acid

-

33% Hydrogen Bromide in Acetic Acid

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]

-

Reagent Addition: Add the solution of hydrogen bromide in acetic acid to the mixture.[1]

-

Reaction: Stir the mixture at room temperature for a period ranging from 2 to 16 hours, monitoring the reaction by TLC.[1]

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. An aqueous work-up with neutralization of the acid may also be necessary depending on the product's properties.[1]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection reactions is a critical aspect of their utility. The following tables provide a summary of representative yields for these transformations under various conditions.

Table 1: Representative Yields for Cbz Protection of Various Amines [4]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1][4]

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |

| Cbz-Phenylalanine | H₂, 10% Pd/C, MeOH, rt, 1 atm | > 95 |

| Cbz-Leucine | H₂, 10% Pd/C, EtOH, rt, 1 atm | ~99 |

| Various Cbz-amines | NaBH₄, Pd-C, MeOH, rt | 93-98 |

| Cbz-Glycine | 33% HBr in AcOH, rt, 2h | ~90 |

| Bis-Cbz-cyclen | H₂, Pd/C, MeOH | High |

Conclusion

The benzyloxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern organic chemist.[2] Its predictable stability, ease of introduction, and reliable deprotection via several distinct methods make it a versatile and powerful strategy for the protection of amines.[2][8] The orthogonality of the Cbz group with other common protecting groups further enhances its utility in the design and execution of complex synthetic pathways.[2] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals seeking to effectively leverage the Cbz protecting group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group can be readily deprotected to reveal a phenol for further functionalization. The bromo substituent serves as a key handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the synthesis of three classes of pharmaceutical intermediates from 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene: substituted biphenyls, N-aryl amines, and aryl alkynes. These intermediates are valuable precursors for the development of novel therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

I. Synthesis of Substituted Biphenyl Intermediates via Suzuki-Miyaura Coupling

Substituted biphenyls are a common structural motif in many pharmaceuticals. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters.

Proposed Synthetic Pathway

Caption: Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with a generic arylboronic acid.

Materials:

-

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a round-bottom flask, add 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Benzyloxy)-2'-(trifluoromethyl)biphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | (4-Methoxyphenyl)boronic acid | 4'-(Benzyloxy)-4-methoxy-2-(trifluoromethyl)biphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | (3-Hydroxymethylphenyl)boronic acid | (4'-(Benzyloxy)-2'-(trifluoromethyl)biphenyl-3-yl)methanol | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 20 | 75-85 |

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reactants.

II. Synthesis of N-Aryl Amine Intermediates via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-aryl amines from aryl halides.[1][2]

Proposed Synthetic Pathway

Caption: Buchwald-Hartwig amination of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with a primary or secondary amine.

Materials:

-

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add toluene, followed by 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Reactant 1 | Reactant 2 (Amine) | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | Aniline | N-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | Morpholine | 4-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 85-95 |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | N-Ethylpropanamide | N-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-N-ethylpropanamide | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 22 | 70-80 |

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reactants.

III. Synthesis of Aryl Alkyne Intermediates via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, providing access to valuable aryl alkyne intermediates.

Proposed Synthetic Pathway

Caption: Sonogashira coupling of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with a terminal alkyne.

Materials:

-

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk tube, add 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add THF and triethylamine (2:1 v/v).

-

Add the terminal alkyne (1.5 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Reactant 1 | Reactant 2 (Terminal Alkyne) | Product | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | Phenylacetylene | 1-(Benzyloxy)-4-(phenylethynyl)-2-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 16 | 80-90 |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | Propargyl alcohol | 3-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 18 | 75-85 |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | Ethynyltrimethylsilane | 1-(Benzyloxy)-4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 12 | 90-98 |

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reactants.

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of valuable pharmaceutical intermediates from 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling reactions offer efficient pathways to substituted biphenyls, N-aryl amines, and aryl alkynes, respectively. These intermediates can serve as key building blocks in the discovery and development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates and target molecules to achieve the desired outcomes.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The substrate, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group offers a versatile handle for further modifications.

These application notes provide detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. While specific literature data for this exact substrate is limited, the following protocols are based on well-established methodologies for structurally analogous aryl bromides and serve as a robust starting point for reaction development and optimization.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[4][5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | >90 |

| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 80-90 |

Note: Yields are estimates based on reactions with similar aryl bromides and will require optimization for the specific substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask, add 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-